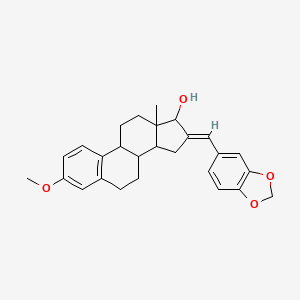
(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol is a synthetic organic compound that belongs to the class of estrogens. Estrogens are steroid hormones that play a crucial role in the regulation of the reproductive system and secondary sexual characteristics. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a methoxy group attached to the estrane skeleton.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Attachment to the Estrane Skeleton: The benzodioxole moiety is then attached to the estrane skeleton through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group transformations.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol can be used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of estrogens on cellular processes. It can serve as a tool to investigate hormone-receptor interactions and signal transduction pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. It can be explored for its effects on hormone-related conditions, such as hormone replacement therapy or cancer treatment.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other estrogen-related products. Its synthesis and modification can lead to the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of (16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol involves binding to estrogen receptors. Upon binding, it can activate or inhibit the transcription of target genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in regulating gene expression and cellular functions.
相似化合物的比较
Similar Compounds
Estradiol: A natural estrogen with a similar structure but lacking the benzodioxole moiety.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in the presence of an ethinyl group.
Diethylstilbestrol: A synthetic non-steroidal estrogen with a different structural framework.
Uniqueness
(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol is unique due to its benzodioxole moiety and methoxy group, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to estrogen receptors and influence its metabolic stability and activity.
属性
分子式 |
C27H30O4 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C27H30O4/c1-27-10-9-21-20-7-5-19(29-2)13-17(20)4-6-22(21)23(27)14-18(26(27)28)11-16-3-8-24-25(12-16)31-15-30-24/h3,5,7-8,11-13,21-23,26,28H,4,6,9-10,14-15H2,1-2H3/b18-11+ |
InChI 键 |
JFDHIMAJTWDPBB-WOJGMQOQSA-N |
手性 SMILES |
CC12CCC3C(C1C/C(=C\C4=CC5=C(C=C4)OCO5)/C2O)CCC6=C3C=CC(=C6)OC |
规范 SMILES |
CC12CCC3C(C1CC(=CC4=CC5=C(C=C4)OCO5)C2O)CCC6=C3C=CC(=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892331.png)
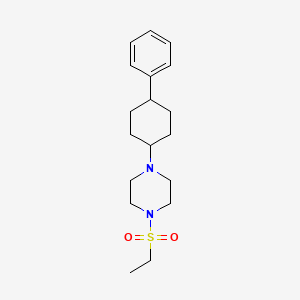
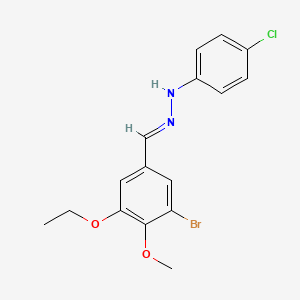
![2-[(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10892339.png)
![N'-[(E)-(3-chloro-4-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10892349.png)
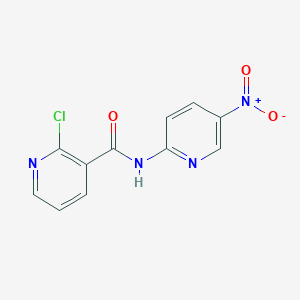
![Propan-2-yl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10892372.png)
![N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B10892380.png)
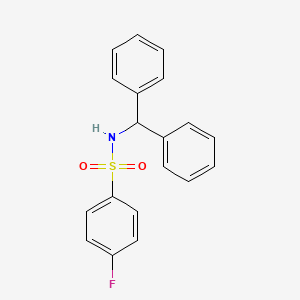
![(5E)-1-(3,4-dimethylphenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10892389.png)
![(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B10892390.png)

![(2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892404.png)
![propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892409.png)
